molecular formula C5H10BNO2 B11925040 (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid CAS No. 763120-64-5

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid

Cat. No.: B11925040
CAS No.: 763120-64-5
M. Wt: 126.95 g/mol
InChI Key: BBMZVOFMOVWMFI-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is a boronic acid derivative characterized by the presence of a dimethylamino group attached to a prop-1-yn-1-yl chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an alkyne is coupled with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic ester
  • Allylboronic acid

Comparison: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is unique due to the presence of the dimethylamino group and the alkyne functionality, which confer distinct reactivity and selectivity compared to other boronic acids. For example, phenylboronic acid lacks the alkyne and dimethylamino groups, making it less versatile in certain synthetic applications .

Properties

CAS No.

763120-64-5

Molecular Formula

C5H10BNO2

Molecular Weight

126.95 g/mol

IUPAC Name

3-(dimethylamino)prop-1-ynylboronic acid

InChI

InChI=1S/C5H10BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,5H2,1-2H3

InChI Key

BBMZVOFMOVWMFI-UHFFFAOYSA-N

Canonical SMILES

B(C#CCN(C)C)(O)O

Origin of Product

United States

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